![molecular formula C14H9ClS B374541 3-Chlorodibenzo[b,f]thiepine](/img/structure/B374541.png)
3-Chlorodibenzo[b,f]thiepine
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Description
3-Chlorodibenzo[b,f]thiepine is a useful research compound. Its molecular formula is C14H9ClS and its molecular weight is 244.74g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties
Antipsychotic Activity
One of the most significant applications of 3-chlorodibenzo[b,f]thiepine is its role as a precursor in the synthesis of zotepine, an atypical antipsychotic drug. Zotepine has been shown to effectively manage both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to typical antipsychotics. Its mechanism involves antagonism of dopamine D2 and serotonin 5-HT2A receptors, which is characteristic of atypical antipsychotics .
Mood Stabilization
Zotepine has also demonstrated efficacy in treating bipolar disorder. Clinical studies indicate that it can stabilize mood and reduce the frequency and severity of mood swings in patients . The compound's ability to modulate neurotransmitter systems makes it a valuable option in psychiatric medicine.
Synthesis and Derivatives
The synthesis of this compound derivatives has been explored for developing new compounds with enhanced pharmacological profiles. For instance, modifications to the dibenzo[b,f]thiepine structure have led to the creation of various heterocyclic compounds that exhibit promising biological activities, including antitumor properties .
Table: Summary of Synthesized Derivatives
Case Studies
Clinical Efficacy of Zotepine
Several double-blind trials have validated the clinical efficacy of zotepine as an antipsychotic with a favorable side effect profile. These studies highlight its effectiveness in reducing symptoms in schizophrenia and bipolar disorder, supporting its continued use in clinical settings .
Antitumor Potential
Research into derivatives such as 2-aroyl-5-aminobenzo[b]thiophene has revealed their potential as novel antitumor agents. These compounds have shown significant antiproliferative activity against various cancer cell lines, indicating that modifications to the dibenzo[b,f]thiepine structure can yield effective anticancer drugs .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-Chlorodibenzo[b,f]thiepine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound derivatives typically involves multi-step reactions, such as condensation, cyclization, and halogenation. For example, in related dibenzothiepine syntheses, refluxing with potassium carbonate and acetone under anhydrous conditions has been employed to facilitate nucleophilic substitution and ring closure . Purification often involves liquid-liquid extraction (e.g., ether/acidic aqueous phases) and column chromatography. Optimization may require adjusting reaction time, temperature, and stoichiometric ratios of reagents like potassium iodide (as a catalyst) . Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using 1H-NMR can improve reproducibility.
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguous structural determination. For example, dibenzothiepine derivatives have been analyzed using XRD to confirm dihedral angles between aromatic rings and boat conformations in seven-membered thiepine rings . Complementarily, 1H- and 13C-NMR can identify substituent positions and electronic environments, while mass spectrometry (MS) verifies molecular weight. For refinement of crystallographic data, software like SHELXL (via the SHELX suite) is widely used for small-molecule structures due to its robustness in handling high-resolution data .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic or nucleophilic attack. For instance, studies on dibenzo[b,f]thiepine derivatives have used DFT to analyze ketone reactivity in Claisen condensations . Molecular docking simulations against protein targets (e.g., serotonin or dopamine receptors) may explain bioactivity trends observed in pharmacological assays, as seen with antipsychotic thiepine derivatives . Software like Gaussian or AutoDock, coupled with crystallographic data from the Protein Data Bank (PDB), enables hypothesis-driven design of analogs.
Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound derivatives?
Methodological Answer: Contradictions in bioactivity data (e.g., receptor affinity vs. functional inhibition) often arise from differences in assay conditions (e.g., cell lines, agonist concentrations). For example, thiepine-based antipsychotics show variable anticholinergic effects depending on the model system (e.g., rat urinary bladder vs. human receptors) . To address this:
- Standardize assays using isogenic cell lines (e.g., BA/F3 cells for kinase studies) .
- Validate findings with orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).
- Apply reliability criteria (e.g., EPA/ATSDR guidelines) to classify studies based on experimental rigor and documentation quality .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?
Methodological Answer: SAR studies require systematic modification of substituents (e.g., halogen position, alkyl groups) followed by bioactivity profiling. For example:
- Introducing a chloro group at position 3 in dibenzothiepines may enhance receptor binding by modulating electron density .
- Comparative analysis of analogs (e.g., 3-chloro vs. 11-chloro derivatives) can identify critical steric or electronic factors .
- High-throughput screening (HTS) in target-specific assays (e.g., 5-HT receptor panels) coupled with multivariate statistical analysis (e.g., PCA) can prioritize lead compounds .
Q. Data Analysis and Reporting
Q. What statistical and crystallographic practices ensure reproducibility in studies involving this compound?
Methodological Answer:
- For crystallography: Report data-to-parameter ratios (>15:1) and R factors (<0.05) to ensure refinement quality . Use SHELXL for robust handling of twinned or high-symmetry data .
- For pharmacological Adopt ICH E3 guidelines for clinical study reports, including detailed descriptions of statistical methods (e.g., ANOVA, Bonferroni correction) and adverse event documentation .
- Use tools like EPIWIN for environmental fate modeling, ensuring physicochemical property data align with reference handbooks .
Properties
Molecular Formula |
C14H9ClS |
---|---|
Molecular Weight |
244.74g/mol |
IUPAC Name |
2-chlorobenzo[b][1]benzothiepine |
InChI |
InChI=1S/C14H9ClS/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-9H |
InChI Key |
PFIFLPCPKXRPQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
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